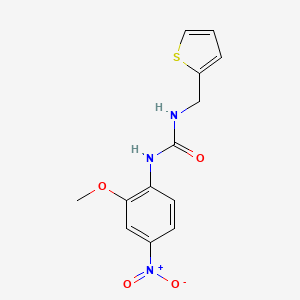
N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea
Vue d'ensemble
Description
N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea, also known as MNTX, is a chemical compound that has been widely used in scientific research. MNTX is a potent and selective antagonist of the mu-opioid receptor, which is the primary target for most clinically used opioid analgesics.
Mécanisme D'action
N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea is a selective antagonist of the mu-opioid receptor. It binds to the receptor and blocks the binding of endogenous opioids such as endorphins, enkephalins, and dynorphins. By blocking the mu-opioid receptor, N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea prevents the activation of downstream signaling pathways that are responsible for the analgesic, euphoric, and addictive effects of opioids.
Biochemical and Physiological Effects:
N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain perception in animal models of acute and chronic pain. N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea has also been shown to reduce the rewarding effects of opioids in animal models of addiction. Furthermore, N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea has been shown to have a low potential for abuse and dependence, which makes it a promising alternative to traditional opioid analgesics.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea has several advantages for lab experiments. It is a highly selective antagonist of the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea also has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea is also relatively unstable in solution, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for research on N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea. One area of research is the development of new opioid analgesics that are based on the structure of N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea. These new compounds could have improved safety and efficacy profiles compared to traditional opioid analgesics. Another area of research is the investigation of the role of mu-opioid receptors in various disease states, such as cancer, depression, and anxiety. Finally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea and its effects on various physiological and pathological processes.
Applications De Recherche Scientifique
N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea has been extensively used in scientific research to study the mu-opioid receptor system. It has been used to investigate the role of mu-opioid receptors in pain perception, addiction, and reward. N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea has also been used to study the pharmacokinetics and pharmacodynamics of opioid analgesics. Furthermore, N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea has been used to develop new opioid analgesics with improved safety and efficacy profiles.
Propriétés
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-20-12-7-9(16(18)19)4-5-11(12)15-13(17)14-8-10-3-2-6-21-10/h2-7H,8H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPINGKFLKGMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-4-nitrophenyl)-3-(thiophen-2-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4114729.png)
![2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B4114736.png)
![2-[(4-chlorophenyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4114741.png)
![2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4114753.png)
![2-[5-(3,4-dimethoxyphenyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B4114754.png)
![N-(1-{[(3-ethylphenyl)amino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B4114766.png)
![dimethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4114772.png)
![dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4114778.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4114781.png)
![2-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4114789.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(3,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4114794.png)
![2-({4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4114797.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4114800.png)
![N-{4-[(dibutylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide](/img/structure/B4114804.png)